1,4-Difluoro-2-(1-(phenylsulfonyl)cyclohexyl)benzene
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Overview
Description
1,4-Difluoro-2-(1-(phenylsulfonyl)cyclohexyl)benzene is a chemical compound with the molecular formula C18H17ClF2O2S and a molecular weight of 370.84 g/mol . This compound is characterized by the presence of two fluorine atoms, a phenylsulfonyl group, and a cyclohexyl group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Difluoro-2-(1-(phenylsulfonyl)cyclohexyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,4-difluorobenzene and phenylsulfonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Cyclohexylation: The cyclohexyl group is introduced through a cyclohexylation reaction, which may involve the use of a cyclohexyl halide and a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
1,4-Difluoro-2-(1-(phenylsulfonyl)cyclohexyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The phenylsulfonyl group can undergo oxidation and reduction reactions, leading to the formation of different sulfone and sulfoxide derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include substituted benzene derivatives, sulfone and sulfoxide compounds, and various coupled products with extended carbon chains.
Scientific Research Applications
1,4-Difluoro-2-(1-(phenylsulfonyl)cyclohexyl)benzene has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 1,4-Difluoro-2-(1-(phenylsulfonyl)cyclohexyl)benzene involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The fluorine atoms can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
1,4-Difluorobenzene: A simpler compound with only two fluorine atoms on the benzene ring.
Phenylsulfonyl Chloride: Contains the phenylsulfonyl group but lacks the cyclohexyl and difluorobenzene components.
Cyclohexylbenzene: Contains the cyclohexyl group attached to a benzene ring but lacks the fluorine and phenylsulfonyl groups.
Uniqueness
1,4-Difluoro-2-(1-(phenylsulfonyl)cyclohexyl)benzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both fluorine atoms and the phenylsulfonyl group enhances its stability and potential for diverse chemical transformations.
Properties
Molecular Formula |
C18H18F2O2S |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-[1-(benzenesulfonyl)cyclohexyl]-1,4-difluorobenzene |
InChI |
InChI=1S/C18H18F2O2S/c19-14-9-10-17(20)16(13-14)18(11-5-2-6-12-18)23(21,22)15-7-3-1-4-8-15/h1,3-4,7-10,13H,2,5-6,11-12H2 |
InChI Key |
YLBPZOXTAOZQED-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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